molecular formula C17H26N2O2 B11841318 tert-Butyl 3-phenethylpiperazine-1-carboxylate CAS No. 500129-54-4

tert-Butyl 3-phenethylpiperazine-1-carboxylate

Cat. No.: B11841318
CAS No.: 500129-54-4
M. Wt: 290.4 g/mol
InChI Key: ZYBNWWDFSZMFFA-UHFFFAOYSA-N
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Description

tert-Butyl 3-phenethylpiperazine-1-carboxylate (CAS 500129-54-4) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.40 g/mol, features a phenethyl chain at the 3-position of a Boc-protected piperazine ring . The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, as it allows researchers to selectively functionalize the secondary amine of the piperazine ring during multi-step synthetic sequences . This makes the compound an exceptionally versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. Piperazine and piperidine cores are recognized as privileged structures in drug discovery, found in a range of bioactive molecules and naturally occurring alkaloids . As such, this Boc-protected phenethylpiperazine serves as a foundational starting material for constructing compound libraries for high-throughput screening or for the targeted synthesis of potential modulators of biological targets . The product is supplied with a guaranteed purity of ≥98% and must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

500129-54-4

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3

InChI Key

ZYBNWWDFSZMFFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A solution of (S)-3-phenethylpiperazin-2-one in dry tetrahydrofuran (THF) is treated with aqueous sodium hydroxide (40%) and di-tert-butyl dicarbonate (1.2 equivalents). The reaction proceeds at room temperature for 17 hours, facilitating nucleophilic attack by the secondary amine on the electrophilic carbonyl of the Boc anhydride. Triethylamine or similar bases are omitted here, as the aqueous NaOH sufficiently deprotonates the amine.

Key Data:

ParameterValue
Starting Material(S)-3-phenethylpiperazin-2-one
Boc ReagentDi-tert-butyl dicarbonate
SolventTHF
Temperature25°C
Time17 hours
Yield89%
Enantiomeric Excess (e.e.)94%

Workup and Purification

Post-reaction, THF is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and a pH 2 buffer. The organic phase is washed, dried over magnesium sulfate, and concentrated. The crude product is isolated as an orange solid, requiring no further chromatography. This simplicity enhances scalability for industrial applications.

ParameterValue
Substratetert-Butyl 4-oxopiperidine-1-carboxylate
Brominating AgentNBS
SolventTHF
Temperature0°C → room temperature
Yield78%

Critical Factors in Reaction Optimization

Solvent and Base Selection

The choice of THF as a solvent balances solubility and reaction efficiency. Polar aprotic solvents like DMF or dichloromethane (DCM) are avoided here to prevent side reactions with the aqueous NaOH. The base strength is critical: weaker bases (e.g., triethylamine) may necessitate longer reaction times, whereas strong aqueous bases ensure rapid deprotonation.

Scalability and Industrial Relevance

The described method’s scalability is evidenced by its straightforward workup and high yield. Industrial applications prioritize cost-effective reagents (e.g., di-tert-butyl dicarbonate over chloroformates) and minimal purification steps. The omission of column chromatography in favor of pH-controlled extraction aligns with green chemistry principles, reducing solvent waste.

Challenges and Limitations

Stereochemical Integrity

While the starting (S)-3-phenethylpiperazin-2-one exhibits 96% e.e., the final product retains 94% e.e., indicating minor racemization during Boc protection. Strategies to mitigate this include lower temperatures or alternative bases, though these may compromise reaction speed.

Functional Group Compatibility

The phenethyl side chain’s stability under basic conditions is crucial. Competing reactions, such as elimination or oxidation, are absent here but could arise with electron-deficient aromatic groups.

Chemical Reactions Analysis

Acidic Deprotection of the tert-Butyl Carboxylate Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free piperazine amine. This reaction is critical for accessing the reactive secondary amine for downstream modifications.

Reaction Conditions

  • Reagents : 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Temperature : Room temperature (20–25°C).

  • Product : 3-Phenethylpiperazine hydrochloride (or TFA salt).

Example Protocol
A solution of tert-butyl 3-phenethylpiperazine-1-carboxylate (1.0 mmol) in 4 M HCl/dioxane (10 mL) is stirred for 4–6 hours. The solvent is evaporated, and the residue is washed with diethyl ether to isolate the hydrochloride salt .

Key Data

Starting MaterialReagentTime (h)Yield (%)Product
Boc-protected derivative4 M HCl/dioxane685–903-Phenethylpiperazine·HCl

Reduction of Ketone Derivatives

While the parent compound lacks a ketone group, derivatives such as tert-butyl-3-oxo-2-phenethylpiperazine-1-carboxylate undergo stereoselective reduction.

Reaction Conditions

  • Reagents : Catecholborane (1 M in THF) with a chiral (S)-α,α-diphenylprolinol catalyst.

  • Temperature : −78°C for 8 hours, followed by room temperature for 16 hours.

  • Product : (S)-tert-butyl-3-hydroxy-2-phenethylpiperazine-1-carboxylate .

Mechanistic Insight
The CBS (Corey-Bakshi-Shibata) reduction selectively generates an alcohol with high enantiomeric excess (94% e.e.), leveraging the chiral catalyst’s stereochemical control.

Hydrolysis of the Ester Group

The tert-butyl ester can be hydrolyzed to the carboxylic acid under basic conditions, though this pathway is less common due to competing Boc deprotection.

Reaction Conditions

  • Reagents : Aqueous NaOH (2 M) in tetrahydrofuran (THF).

  • Temperature : 60°C for 12 hours.

  • Product : 3-Phenethylpiperazine-1-carboxylic acid .

Limitations

  • Base-mediated hydrolysis is slower compared to acid-catalyzed Boc cleavage.

  • Competing side reactions (e.g., amine alkylation) may occur under prolonged basic conditions.

Nucleophilic Substitution at the Piperazine Nitrogen

After Boc deprotection, the free secondary amine undergoes alkylation or acylation.

Example: Alkylation

  • Reagents : Benzyl chloride (1.2 eq.), potassium carbonate (3 eq.) in acetonitrile.

  • Temperature : Reflux (80°C) for 24 hours.

  • Product : N-Benzyl-3-phenethylpiperazine .

Example: Acylation

  • Reagents : Acetyl chloride (1.5 eq.), triethylamine (2 eq.) in dichloromethane.

  • Temperature : 0°C to room temperature for 2 hours.

  • Product : N-Acetyl-3-phenethylpiperazine.

Stability Under Oxidative Conditions

The phenethyl group’s benzene ring is resistant to mild oxidation, but strong oxidants (e.g., KMnO₄) may degrade the alkyl chain. No direct studies on the parent compound exist, but analogous piperazines show stability in air for >24 hours .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Reference
Boc Deprotection4 M HCl/dioxane, 6 h, RT3-Phenethylpiperazine·HCl85–90
CBS ReductionCatecholborane, −78°C(S)-3-Hydroxy-piperazine derivative89
Ester Hydrolysis2 M NaOH, THF, 12 h, 60°CPiperazine-1-carboxylic acid70–75
N-AlkylationBnCl, K₂CO₃, MeCN, 80°CN-Benzyl-3-phenethylpiperazine65–70

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Neurological Disorders : tert-Butyl 3-phenethylpiperazine-1-carboxylate is being explored as a building block for drugs targeting neurological disorders. Its interaction with neurotransmitter receptors, particularly the histamine H3 receptor, suggests potential therapeutic applications in conditions such as ADHD and narcolepsy.
  • Anticonvulsant Activity : Studies indicate that derivatives of this compound exhibit anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy and related seizure disorders.

2. Biological Research

  • Mechanistic Studies : The compound is utilized to understand biological pathways involving piperazine derivatives. Its role as an intermediate in various reactions highlights its importance in synthesizing compounds that modulate biological activities .
  • Enzyme Interaction : Research indicates that this compound can interact with specific enzymes and receptors, influencing their activity and providing insights into enzyme kinetics and receptor pharmacology.

3. Industrial Applications

  • Specialty Chemicals Production : In industry, this compound is employed in producing specialty chemicals used in various applications, including agrochemicals and advanced materials.

Study 1: Anticonvulsant Effects

A study evaluated several piperazine derivatives for their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in mice. Results showed that certain derivatives significantly reduced both seizure duration and frequency compared to control groups, indicating a promising avenue for epilepsy treatment.

Study 2: Histamine H3 Receptor Antagonism

Research demonstrated that this compound acts as an antagonist at the histamine H3 receptor. This activity was linked to enhanced neurotransmitter release, suggesting potential benefits for cognitive function improvement and symptom alleviation in neurological disorders.

Summary of Applications

Application Area Details
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders
Biological ResearchUnderstanding biological pathways; enzyme interaction studies
Industrial ApplicationsProduction of specialty chemicals; agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl 3-phenethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The primary distinction among tert-butyl piperazine-1-carboxylate derivatives lies in the substituents at the 3- or 4-positions of the piperazine ring. Key analogs include:

tert-Butyl 4-methylpiperazine-1-carboxylate
  • Substituent : Methyl group at the 4-position.
  • Properties : Higher solubility (Log S = -2.2) due to reduced steric hindrance and hydrophobicity compared to bulkier groups. Widely used as a versatile intermediate in drug discovery .
tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate
  • Substituent : Thiophene ring at the 3-position.
  • Synthesized in 62% yield via Suzuki-Miyaura coupling .
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
  • Substituent : Phenyl and oxo groups at the 2- and 3-positions.
  • Properties : The oxo group increases polarity, reducing membrane permeability but improving water solubility. Enantiomeric forms (e.g., S-isomer) may exhibit distinct biological activities .
tert-Butyl 3-cyclopropylpiperazine-1-carboxylate
  • Substituent : Cyclopropyl group at the 3-position.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Log S (Solubility) Key Features
tert-Butyl 3-phenethylpiperazine-1-carboxylate* C₁₈H₂₇N₂O₂ 303.42 g/mol ~-3.5 (estimated) High hydrophobicity due to phenethyl
tert-Butyl 4-methylpiperazine-1-carboxylate C₁₀H₁₉N₂O₂ 199.27 g/mol -2.2 Optimal solubility for drug delivery
tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate C₁₃H₁₉N₂O₂S 279.37 g/mol -2.8 Sulfur-enhanced electronic profile
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate C₁₅H₂₀N₂O₃ 276.34 g/mol -1.9 Polar, chiral center

*Estimated properties based on structural analogs.

Biological Activity

tert-Butyl 3-phenethylpiperazine-1-carboxylate is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

Research indicates that this compound exhibits significant activity at various biological targets, particularly in the central nervous system. Its structure allows it to interact with neurotransmitter receptors, specifically the histamine H3 receptor, which is implicated in numerous neurological disorders.

Pharmacological Properties

  • Histamine H3 Receptor Antagonism : Studies have shown that derivatives of piperazine, including this compound, can act as antagonists at the histamine H3 receptor. These interactions can lead to enhanced neurotransmitter release, potentially improving cognitive functions and alleviating symptoms of disorders like ADHD and narcolepsy .
  • Anticonvulsant Activity : In animal models, compounds similar to tert-butyl 3-phenethylpiperazine have demonstrated anticonvulsant properties. This suggests a potential role in treating epilepsy and other seizure-related disorders .

Study 1: Anticonvulsant Effects

A study conducted on various piperazine derivatives, including this compound, assessed their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in mice. The results indicated that certain derivatives significantly reduced seizure duration and frequency compared to control groups .

Study 2: Cognitive Enhancement

In another research effort, the compound was evaluated for its cognitive-enhancing effects using the passive avoidance test. Results showed that subjects treated with the compound exhibited improved memory retention and learning capabilities compared to untreated controls .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other related compounds:

CompoundHistamine H3R Affinity (Ki nM)Anticonvulsant ActivityCognitive Enhancement
This compoundModerate (50 - 100)YesYes
Other Piperazine Derivative ALow (200 - 300)NoNo
Other Piperazine Derivative BHigh (10 - 30)YesModerate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-phenethylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step functionalization of the piperazine ring. For example, a tert-butyloxycarbonyl (Boc)-protected piperazine intermediate can react with phenethyl halides under nucleophilic substitution conditions. describes a protocol using THF/HCl for deprotection, achieving 60–79% yields depending on solvent and acid concentration . Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in CDCl3_3) resolve peaks for the tert-butyl group (~1.46 ppm, singlet), piperazine protons (3.0–4.0 ppm), and aromatic phenethyl signals (7.0–7.5 ppm) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular ion [M+H]+^+ at m/z 341.1972 (calc. 341.1972) .
  • X-ray Crystallography : For structural confirmation, single-crystal diffraction (e.g., triclinic P1 space group) provides bond lengths and angles, as shown in for a related compound .

Q. What safety precautions are recommended for handling this compound?

  • Methodology :

  • GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in inert atmosphere at room temperature, away from light . Avoid exposure to moisture to prevent Boc-group hydrolysis.

Advanced Research Questions

Q. How can structural modifications of this compound enhance target binding in drug discovery?

  • Methodology :

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenethyl moiety to improve metabolic stability. demonstrates coupling with trifluoromethylbenzyl halides via Buchwald-Hartwig amination .
  • Boronates : Incorporate boronic acid handles (e.g., tert-butyl 4-(3-boronophenyl)piperazine-1-carboxylate) for Suzuki-Miyaura cross-coupling in probe synthesis .

Q. What biological pathways are influenced by this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Derivatives like NCT-503 ( ) act as phosphoglycerate dehydrogenase (PHGDH) inhibitors, suppressing serine biosynthesis. Assays include cellular proliferation tests in PHGDH-overexpressing cancer lines .
  • Receptor Binding : Piperazine derivatives often target GPCRs or serotonin receptors. Radioligand displacement assays (e.g., 3^3H-5HT) quantify affinity .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodology :

  • X-ray Diffraction : resolves bond angles and torsional strain in oxadiazole-piperazine hybrids, clarifying regioselectivity in cyclization steps .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to explain solid-state stability .

Q. What strategies optimize reaction yields for this compound amid conflicting literature data?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. shows THF/HCl (Method A: 79% yield) outperforms EtOAc/HCl (Method B: 60%) due to better solubility .
  • In Situ Monitoring : Use FTIR or LC-MS to track Boc deprotection kinetics and minimize side reactions .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Model transition states for SN2 reactions at the piperazine nitrogen. highlights steric effects from the tert-butyl group on reaction rates .
  • Isotopic Labeling : 15^{15}N-labeled piperazine derivatives (e.g., from 15^{15}NH4_4Cl) track nitrogen inversion dynamics via 15^{15}N NMR .

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